Usp7-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp7-IN-6 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including protein homeostasis, DNA repair, and cell cycle regulation. USP7 has been implicated in cancer progression and immune response regulation, making it a promising target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Usp7-IN-6 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Usp7-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Usp7-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Usp7-IN-6 exerts its effects by specifically inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The primary molecular targets of this compound include the p53 tumor suppressor and the MDM2 oncogene. By stabilizing p53 and promoting the degradation of MDM2, this compound enhances the tumor suppressor activity of p53 and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Several other small molecule inhibitors target USP7, including:
FT671: A potent and selective USP7 inhibitor with similar mechanisms of action.
HBX 41,108: Another USP7 inhibitor with distinct binding properties and efficacy.
P5091: A USP7 inhibitor known for its anti-cancer activity in various preclinical models.
Uniqueness of Usp7-IN-6
This compound is unique due to its high selectivity and potency against USP7. It has demonstrated superior efficacy in preclinical studies compared to other USP7 inhibitors, making it a promising candidate for further development and clinical evaluation .
Properties
Molecular Formula |
C41H43N7O4S |
---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
7-[4-(hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[(3R,4R)-1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C41H43N7O4S/c1-28-7-10-31(21-42-28)38-43-22-33(53-38)23-45-17-13-34(36(24-45)30-5-3-2-4-6-30)39(50)46-19-15-41(52,16-20-46)26-47-27-44-37-35(40(47)51)14-18-48(37)32-11-8-29(25-49)9-12-32/h2-12,14,18,21-22,27,34,36,49,52H,13,15-17,19-20,23-26H2,1H3/t34-,36+/m1/s1 |
InChI Key |
PUQFMCKPVRDHQB-VHFKIGOXSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C2=NC=C(S2)CN3CC[C@H]([C@@H](C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(S2)CN3CCC(C(C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.